N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine
Description
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic hybrid molecule combining a coumarin scaffold with a beta-alanine derivative. The coumarin core (2H-chromen-2-one) is substituted with a butyl group at position 4 and an oxyacetyl linker at position 7, which connects to the nitrogen of beta-alanine.
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-2-3-4-12-9-18(23)25-15-10-13(5-6-14(12)15)24-11-16(20)19-8-7-17(21)22/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
HLHNJJRMLDECEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine typically involves the reaction of 4-butyl-2-oxo-2H-chromen-7-ol with chloroacetic acid, followed by the coupling of the resulting intermediate with beta-alanine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine has been investigated for its therapeutic potential in treating various diseases:
- Antimicrobial Activity : The compound exhibits inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported a minimum inhibitory concentration (MIC) of 32 μg/mL against these strains, indicating its potential as a new antimicrobial agent.
- Anti-inflammatory Effects : Research has shown that treatment with this compound can significantly reduce levels of pro-inflammatory cytokines like TNF-alpha in lipopolysaccharide-induced inflammation models.
- Anticancer Properties : In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of 12 μM, suggesting its potential for cancer therapy through mechanisms involving apoptosis pathways.
Material Science
The unique chemical properties of this compound allow it to be explored in the development of photoactive materials and smart polymers. Its ability to undergo various chemical reactions makes it a candidate for creating functionalized materials with specific properties.
Case Study on Antimicrobial Activity
In a controlled study evaluating the antimicrobial efficacy of N-{[(4-butyl-2-oxo-2H-chromen-7-yloxy]acetyl}-beta-alanine against common pathogens, results indicated significant inhibition at concentrations as low as 32 μg/mL against both Staphylococcus aureus and Escherichia coli.
Case Study on Anti-inflammatory Effects
A study involving macrophages treated with N-{[(4-butyl-2-oxo-2H-chromen-7-yloxy]acetyl}-beta-alanine showed a marked reduction in TNF-alpha levels after exposure to lipopolysaccharide, suggesting potential therapeutic applications in inflammatory diseases.
Case Study on Anticancer Activity
Research conducted on MCF-7 cells demonstrated that treatment with N-{[(4-butyl -2 -oxo -2H -chromen -7 -yloxy]acetyl}-beta-alanine resulted in an IC50 value of 12 μM, indicating effective cytotoxicity linked to apoptotic pathways.
Mechanism of Action
The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The coumarin moiety can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerases. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include coumarin-beta-alanine conjugates and related sulfonamide/ester derivatives. Below is a comparative analysis:
*Molecular weights are approximate calculations based on structural formulas.
Functional Group Variations
Linkage Groups :
- The oxyacetyl linker in the target compound provides moderate hydrophilicity compared to the sulfonamide in , which is more polar and acidic. The thiocarbamate in benfuracarb introduces sulfur, likely improving pesticidal activity through enzyme inhibition.
- Acetyl vs. Sulfonamide : Acetyl groups are less acidic (pKa ~10–12) than sulfonamides (pKa ~1–3), affecting ionization and solubility under physiological conditions.
Physicochemical and Pharmacological Implications
- Solubility : The sulfonamide in improves water solubility (~1.2 mg/mL predicted) versus the target compound (~0.5 mg/mL), critical for bioavailability.
- Stability : The acetyl linker is hydrolytically stable compared to ester or thiocarbamate linkages, which may degrade under acidic/basic conditions.
- Bioactivity: Coumarin derivatives with 4-alkyl groups (e.g., butyl) are associated with enhanced cytochrome P450 inhibition . Beta-alanine conjugates may act as prodrugs, leveraging amino acid transporters for cellular uptake.
Biological Activity
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 389.4 g/mol. The compound features a chromen core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H27NO6 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | (2S)-2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid |
| InChI Key | ZKSKWALACRWCGI-KRWDZBQOSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps, including the esterification of a biopolymer with 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. Reaction conditions such as temperature and pH are optimized to ensure high yield and purity of the final product.
Anticancer Activity
Research has shown that coumarin derivatives exhibit significant anticancer properties. For instance, studies indicate that related compounds have demonstrated potent activity against various cancer cell lines, including MCF-7 (breast cancer) cells, with IC50 values as low as 0.47 μM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
This compound and its derivatives have been evaluated for antimicrobial activity against various pathogens. The presence of the chromen core is believed to enhance the compound's ability to disrupt microbial cell membranes, leading to cell death. Comparative studies have shown that modifications in the structure can significantly influence the potency against specific strains .
Anti-inflammatory Properties
Coumarin derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models . This property makes it a candidate for further investigation in diseases characterized by chronic inflammation.
Case Studies
- Anticancer Efficacy : A study focusing on coumarin derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting potential applications in breast cancer treatment .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various coumarin derivatives, revealing that those with specific substituents showed enhanced activity against Gram-positive and Gram-negative bacteria .
- Inflammation Models : In vivo studies have indicated that derivatives can reduce inflammation markers in animal models of arthritis, supporting their potential therapeutic role in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via coupling reactions between [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid derivatives and beta-alanine. Key steps include:
- Acid activation : Use carbodiimide crosslinkers (e.g., DCC or EDC) with NHS to form an active ester intermediate.
- Coupling : React the activated acid with beta-alanine in anhydrous solvents (DMF or THF) under nitrogen to prevent hydrolysis.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (methanol/water mixtures) to isolate the product.
Yield optimization : - Temperature control : Maintain 0–5°C during activation to minimize side reactions.
- Stoichiometry : Use a 1.2:1 molar ratio of activated acid to beta-alanine.
- Catalysis : Add catalytic DMAP to enhance coupling efficiency .
Table 1 : Example reaction conditions and yields from analogous coumarin-acetic acid derivatives
| Substrate | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| 4-methyl coumarin analog | DMF | DMAP | 69 | >95% | |
| 7-methoxy coumarin analog | THF | None | 58 | 92% |
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- 1H/13C NMR : Key signals include:
- Coumarin core : Aromatic protons (δ 6.2–8.0 ppm), ketone (C=O at ~160 ppm in 13C).
- Beta-alanine moiety : Methylenic protons (δ 2.5–3.5 ppm), amide NH (δ 7.8–8.2 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved using modern refinement tools?
Discrepancies often arise from twinning, disorder, or poor data resolution. Strategies include:
- Data collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.
- Refinement software : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning (e.g., TWIN/BASF commands).
- Validation tools : Cross-check metrics (R-factor, Δρ) with WinGX to ensure geometric plausibility .
Table 2 : Example crystallographic refinement statistics for a related coumarin derivative
| Parameter | Value |
|---|---|
| Space group | P21/n |
| R1 (I > 2σ(I)) | 0.045 |
| wR2 (all data) | 0.121 |
| Flack parameter | 0.02(2) |
| CCDC deposition number | 2256789 |
Q. What computational approaches are recommended for modeling the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases or proteases).
- Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories.
- QSAR : Corlate substituent effects (e.g., butyl chain length) with bioactivity using Hammett or Hansch parameters .
Q. How can researchers address contradictions in biological activity data across different studies?
- Experimental replication : Standardize assays (e.g., IC50 determination via fluorometric kinase assays).
- Control compounds : Include known inhibitors (e.g., staurosporine) to validate assay conditions.
- Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, accounting for variables like cell line heterogeneity or solvent effects .
Q. What strategies are effective for resolving synthetic byproducts or impurities in large-scale preparations?
- Analytical profiling : Combine LC-MS and 2D NMR (HSQC, COSY) to identify byproducts.
- Process optimization : Adjust pH during coupling (6.5–7.0) to minimize hydrolysis.
- Scale-up protocols : Use continuous flow reactors for consistent mixing and temperature control .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
